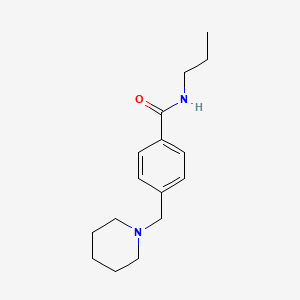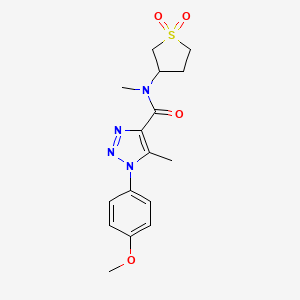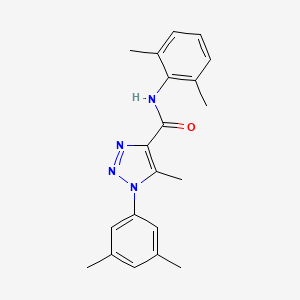
4-(1-piperidinylmethyl)-N-propylbenzamide
Vue d'ensemble
Description
4-(1-piperidinylmethyl)-N-propylbenzamide, also known as NPB, is a chemical compound that has been the subject of scientific research in recent years. NPB belongs to the group of benzamides and is a potent and selective antagonist of the dopamine D3 receptor. This receptor is part of the dopamine system, which is involved in various physiological processes, including movement, motivation, and reward.
Mécanisme D'action
4-(1-piperidinylmethyl)-N-propylbenzamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking this receptor, 4-(1-piperidinylmethyl)-N-propylbenzamide reduces the activity of the dopamine system, which is implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects
4-(1-piperidinylmethyl)-N-propylbenzamide has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, in different brain regions. This modulation leads to changes in neuronal activity and synaptic plasticity, which may underlie the therapeutic effects of 4-(1-piperidinylmethyl)-N-propylbenzamide.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-piperidinylmethyl)-N-propylbenzamide has several advantages as a research tool, including its high selectivity for the dopamine D3 receptor, which allows for the study of specific aspects of the dopamine system. However, 4-(1-piperidinylmethyl)-N-propylbenzamide's limited solubility in water and low bioavailability may limit its use in certain experimental settings.
Orientations Futures
Future research on 4-(1-piperidinylmethyl)-N-propylbenzamide is likely to focus on its potential therapeutic applications in various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms underlying 4-(1-piperidinylmethyl)-N-propylbenzamide's effects on the dopamine system and to optimize its pharmacokinetic properties for clinical use.
Applications De Recherche Scientifique
4-(1-piperidinylmethyl)-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. In preclinical studies, 4-(1-piperidinylmethyl)-N-propylbenzamide has shown promising results in reducing drug-seeking behavior and improving cognitive function.
Propriétés
IUPAC Name |
4-(piperidin-1-ylmethyl)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-10-17-16(19)15-8-6-14(7-9-15)13-18-11-4-3-5-12-18/h6-9H,2-5,10-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXYTWBFTPJQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-butyl-N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4435741.png)
![N-(2-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435745.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4435773.png)
![4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4435778.png)
![N-(sec-butyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4435792.png)
![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4435804.png)
![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4435827.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(4-methylphenyl)propanamide](/img/structure/B4435835.png)


![3-tert-butyl-7-ethyl-9-methyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4435858.png)
![5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4435863.png)
![N-(4-chlorophenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435866.png)